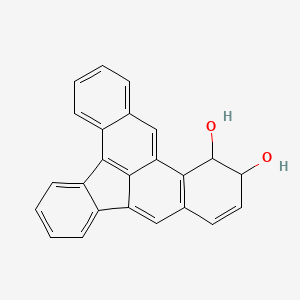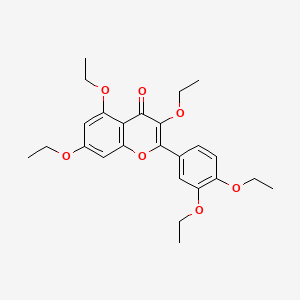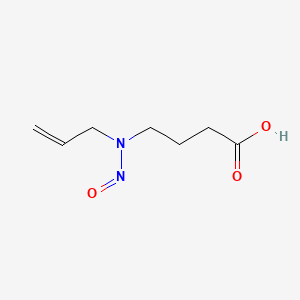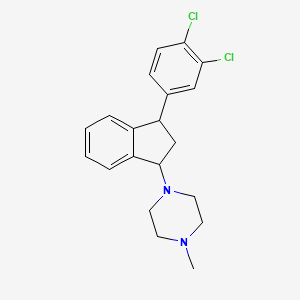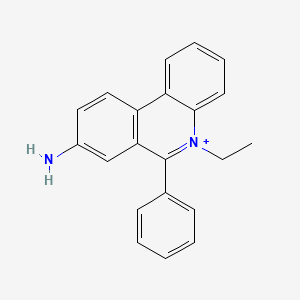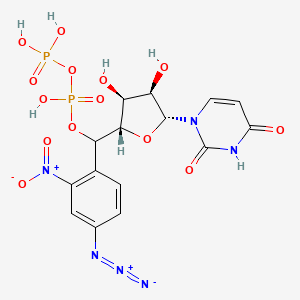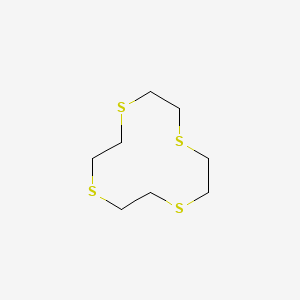![molecular formula C31H53N2O4+ B1211495 [(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 135644-85-8](/img/structure/B1211495.png)
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ORG-9273 is a neuromuscular blocking agent that has been studied for its potential use in anesthesia. It is a steroidal non-depolarizing agent, meaning it blocks the transmission of nerve impulses to muscles without causing initial muscle contractions. This compound has shown promise due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents used in clinical settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ORG-9273 involves multiple steps, starting with the preparation of the steroidal backboneThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: In an industrial setting, the production of ORG-9273 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions: ORG-9273 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
ORG-9273 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and muscle physiology.
Medicine: Potential use as an anesthetic agent due to its rapid onset and recovery times.
Industry: Employed in the development of new neuromuscular blocking agents with improved pharmacological profiles
作用機序
ORG-9273 exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to these receptors, thereby inhibiting the transmission of nerve impulses to muscles. The blockade is non-depolarizing, meaning it does not cause initial muscle contractions. The compound’s rapid onset and recovery times are attributed to its efficient binding and unbinding kinetics .
Similar Compounds:
Vecuronium: Another steroidal non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Pancuronium: Known for its longer duration of action compared to ORG-9273.
Rocuronium: Has a faster onset but a slightly longer duration of action than ORG-9273.
Uniqueness of ORG-9273: ORG-9273 is unique due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents. Its pharmacokinetic profile allows for quick adjustments in anesthesia, reducing the risk of prolonged neuromuscular blockade .
特性
CAS番号 |
135644-85-8 |
|---|---|
分子式 |
C31H53N2O4+ |
分子量 |
517.8 g/mol |
IUPAC名 |
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C31H53N2O4/c1-21(34)37-29-27(33(4)14-6-5-7-15-33)19-25-23-9-8-22-18-28(35)26(32-12-16-36-17-13-32)20-31(22,3)24(23)10-11-30(25,29)2/h22-29,35H,5-20H2,1-4H3/q+1/t22-,23?,24?,25?,26-,27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
DHYOZTTVCWLBTR-JHKQNVCFSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
正規SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
同義語 |
Org 9273 Org-9273 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,4aS)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one](/img/structure/B1211412.png)
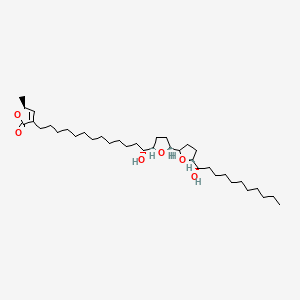

![(5aS,6S)-5a-methyl-4,5,6,7,10,11-hexahydro-[1]benzothiolo[4,5-h]isothiochromen-6-ol](/img/structure/B1211419.png)
